4-Amino-2,2-dimethylbutanoic acid

Descripción general

Descripción

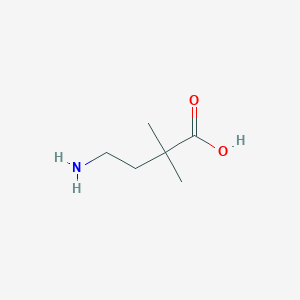

4-Amino-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanoic acid, featuring an amino group and two methyl groups attached to the second carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2-dimethylbutanoic acid can be achieved through several methodsThe reaction typically requires the use of strong bases and appropriate alkylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino acid derivatives .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protective Group:

4-Amino-2,2-dimethylbutanoic acid is widely used as a protective group in peptide synthesis. It allows for selective reactions that enhance the yield and purity of the final peptide product. The use of this compound helps in preventing unwanted side reactions during the synthesis process.

Case Study:

In a study focusing on the synthesis of cyclic peptides, researchers utilized this compound to protect amino groups, which significantly improved the efficiency of the cyclization step and resulted in higher yields of the desired cyclic peptide products.

Pharmaceutical Development

Design of Drug Candidates:

The compound plays a crucial role in the design of novel drug candidates, particularly as an amino acid derivative. Its structural properties allow it to be incorporated into various therapeutic agents aimed at treating a range of diseases.

Case Study:

Research has shown that derivatives of this compound exhibit promising activity against certain types of cancer cells. The modification of this compound has led to the development of potential anticancer agents that target specific cellular pathways.

Biotechnology

Modification of Biomolecules:

In biotechnology, this compound is used for modifying biomolecules to enhance their stability and bioavailability. This application is particularly relevant in the development of biopharmaceuticals.

Case Study:

A study demonstrated that incorporating this compound into protein formulations improved their thermal stability and resistance to proteolytic degradation, thereby increasing their efficacy as therapeutic agents.

Material Science

Specialty Polymers:

The compound is also utilized in polymer chemistry to produce specialty polymers with tailored properties. These polymers can be applied in various industries, including coatings and adhesives.

Data Table: Specialty Polymers Derived from this compound

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyurethane | High flexibility and durability | Coatings, adhesives |

| Polyamide | High tensile strength | Engineering plastics |

| Copolymers | Enhanced chemical resistance | Automotive parts |

Research Applications

Structure-Activity Relationship Studies:

In academic and industrial research settings, this compound is valuable for studying the structure-activity relationships (SAR) of amino acids and their derivatives. This research is crucial for understanding how modifications to amino acids can influence biological activity.

Case Study:

A comprehensive SAR study revealed that small structural changes in derivatives of this compound could lead to significant variations in biological activity, providing insights for future drug design efforts.

Mecanismo De Acción

The mechanism of action of 4-Amino-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. As a γ-aminobutyric acid analogue, it may interact with γ-aminobutyric acid receptors and influence neurotransmission. The exact pathways and molecular targets are still under investigation, but its structural similarity to γ-aminobutyric acid suggests potential effects on the central nervous system .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-2-ethylbutanoic acid

- 4-Amino-3-methylbutanoic acid

- 2,2-Dimethylbutanoic acid

Comparison

Compared to similar compounds, 4-Amino-2,2-dimethylbutanoic acid is unique due to its specific structural configuration, which includes two methyl groups on the second carbon atom. This configuration may influence its reactivity and interactions with other molecules, making it distinct from other amino acid derivatives .

Actividad Biológica

4-Amino-2,2-dimethylbutanoic acid (4-ADMBA) is an amino acid derivative notable for its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in pharmacological research.

Chemical Structure and Properties

4-ADMBA is characterized by the molecular formula and a molecular weight of approximately 131.17 g/mol. It exists primarily as a hydrochloride salt, enhancing its solubility in water, which is crucial for biological applications. The compound features a branched structure with two methyl groups attached to the second carbon atom, contributing to its distinct reactivity and interaction with biological systems .

Neuroprotective Effects

Research indicates that 4-ADMBA may function as a neuroprotective agent. Its structural similarity to gamma-aminobutyric acid (GABA), a key neurotransmitter, suggests that it could modulate neurotransmitter systems. Studies have shown that it may influence GABA levels, potentially offering anxiolytic or sedative effects.

Interaction with Receptors

4-ADMBA has been investigated for its interactions with various receptors involved in cognitive functions. Preliminary findings suggest that it may affect pathways related to neurotransmission and protein synthesis, making it a candidate for exploring treatments for neurological disorders such as anxiety and depression.

Metabolic Pathways

The compound's functional groups (amino and carboxylic acid) indicate potential involvement in cellular metabolism. Investigations into how cells uptake and utilize 4-ADMBA could yield insights into metabolic pathways relevant to amino acid metabolism and neurotransmitter synthesis .

The primary mode of action for 4-ADMBA appears to be through its interaction with neurotransmitter systems. It may act as a GABA analogue, influencing the activity of GABAergic pathways. This interaction could lead to alterations in neuronal excitability and synaptic transmission .

Research Findings

Case Studies and Experimental Data

- Neurotransmitter Modulation : In vitro studies have demonstrated that 4-ADMBA can increase GABA levels in neuronal cultures, suggesting a mechanism for its anxiolytic effects.

- Peptide Design : Research has explored the incorporation of 4-ADMBA into peptide sequences. It has been found that its geminal dimethyl substitution at the Cα position can hinder β-hairpin formation in specific peptides, affecting their stability and function.

- Synthesis Applications : The compound serves as a building block in organic synthesis, particularly in developing new pharmaceuticals. Its unique structure allows for diverse chemical transformations, including oxidation and substitution reactions .

Comparative Analysis with Similar Compounds

The following table compares 4-ADMBA with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Aminobutyric Acid | Involved in GABA synthesis; simpler structure | |

| 4-(Dimethylamino)butanoic Acid | Contains a dimethylamino group; different activity | |

| 3-Amino-2-methylpropanoic Acid | Similar branched structure; different properties |

Propiedades

IUPAC Name |

4-amino-2,2-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3-4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEOMMHBZTWQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363588 | |

| Record name | 4-amino-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138146-22-2 | |

| Record name | 4-amino-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-Amino-2,2-dimethylbutanoic acid influence its ability to promote β-hairpin formation in peptides?

A1: this compound (γ2,2), unlike its isomers γ3,3 and γ4,4, is less effective at promoting β-hairpin formation when incorporated into specific peptide sequences. This difference arises from the positioning of the two methyl groups on the Cα carbon. [] In the context of a model octapeptide, the geminal dimethyl substitution at the Cα of γ2,2 leads to unfavorable steric interactions. [] This hinders its ability to adopt the necessary conformation for a tight C12 β-hairpin nucleating turn, which is crucial for efficient β-hairpin formation. [] Conversely, the γ3,3 and γ4,4 isomers, with geminal substitutions at other carbon positions, are well-accommodated within the turn structure, leading to stable, well-registered β-hairpins. []

Q2: Beyond peptide design, what other applications has this compound been investigated for?

A2: this compound has shown promise as a key component in a novel safety-catch linker system for solid-phase synthesis. [] This system allows for efficient reaction monitoring and optimization directly on the solid support. [] Specifically, the N-benzyl protected derivative of this compound is attached to the solid support. [] Upon completion of the desired reaction on the solid phase, the linker can be selectively cleaved through a ceric ammonium nitrate (CAN) mediated oxidative debenzylation. [] This cleavage then triggers a cyclization reaction, ultimately leading to the release of the desired product from the solid support. [] This method has been successfully applied in the synthesis of various phenol derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.